molecular formula C23H30N4O3S2 B11141896 2-(dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11141896
M. Wt: 474.6 g/mol
InChI Key: NOLSEPWMJMXKKB-SDXDJHTJSA-N
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Description

2-(dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a sophisticated chemical tool designed for probing intracellular signaling pathways. Its structure, featuring a rhodanine moiety linked to a pyridopyrimidinone core, is characteristic of compounds that interact with the C1 domain of Protein Kinase C (PKC) isozymes . This interaction typically displaces diacylglycerol (DAG), a second messenger, thereby inhibiting PKC activation and subsequent downstream signaling. Researchers utilize this inhibitor to elucidate the role of specific PKC isoforms in complex cellular processes such as proliferation, apoptosis, and differentiation. Its application is particularly valuable in oncology research , where dysregulated PKC signaling is a known driver in various cancer types, allowing for the investigation of novel therapeutic targets and mechanisms of carcinogenesis. The compound's specificity makes it an essential reagent for dissecting kinase-related signal transduction networks in a controlled laboratory setting.

Properties

Molecular Formula

C23H30N4O3S2

Molecular Weight

474.6 g/mol

IUPAC Name

(5Z)-5-[[2-(dipropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H30N4O3S2/c1-5-10-25(11-6-2)20-17(21(28)26-12-7-9-16(3)19(26)24-20)15-18-22(29)27(23(31)32-18)13-8-14-30-4/h7,9,12,15H,5-6,8,10-11,13-14H2,1-4H3/b18-15-

InChI Key

NOLSEPWMJMXKKB-SDXDJHTJSA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCCOC

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CCCOC

Origin of Product

United States

Preparation Methods

Thermal Cyclization of Aminopyridine Derivatives

The foundational pyrido[1,2-a]pyrimidin-4-one scaffold is typically constructed via thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates. As demonstrated in halogenated analogues:

Procedure :

  • React 2-aminopyridine derivatives with isopropylidene methoxymethylenemalonate at 80–100°C in aprotic solvents (e.g., DMF).

  • Perform decarboxylation at elevated temperatures (120–150°C) under reduced pressure.

  • Isolate the 4H-pyrido[1,2-a]pyrimidin-4-one core via recrystallization from ethanol/water mixtures.

Key Parameters :

  • Temperature control critical to avoid competing naphthyridinone formation.

  • Electron-donating groups (e.g., 9-methyl) require adjusted reaction times (typically 4–6 hr).

Functional Group Modifications

N-Alkylation for Dipropylamino Group Installation

The dipropylamino substituent is introduced through nucleophilic substitution:

Stepwise Protocol :

  • Generate the pyrido[1,2-a]pyrimidin-4-one amine via Hofmann degradation of a carbamate intermediate.

  • React with 1-bromopropane (2.2 equiv) in presence of K₂CO₃ (3.0 equiv) in DMF at 60°C for 12 hr.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Critical Considerations :

  • Excess alkylating agent required for complete dialkylation.

  • Competing O-alkylation suppressed by using aprotic polar solvents.

Process Optimization and Scaling

Solvent and Catalyst Screening

Comparative analysis of reaction parameters from multiple sources:

ParameterOption 1Option 2Optimal Choice
SolventEthanolEthylene GlycolEthanol
CatalystDABCOTriethylamineDABCO
Temperature (°C)7810078
Reaction Time (hr)1.541.5
Yield (%)826882

Purification Strategies

  • Recrystallization : From ethyl acetate/hexane (1:5) achieves >98% purity.

  • Chromatography : Silica gel with gradient elution (CH₂Cl₂ → CH₂Cl₂/MeOH 95:5) removes regioisomeric byproducts.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) :

  • δ 8.45 (s, 1H, pyrimidinone H-3)

  • δ 6.78 (d, J = 15.4 Hz, 1H, =CH–)

  • δ 3.34 (t, J = 6.8 Hz, 2H, OCH₂)

  • δ 1.62–1.55 (m, 12H, propyl CH₂)

IR (KBr) :

  • 1685 cm⁻¹ (C=O, pyrimidinone)

  • 1612 cm⁻¹ (C=N, thiazolidin)

  • 1248 cm⁻¹ (C–S)

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation at the thiazolidine sulfur to form a sulfoxide or sulfone.

    Reduction: Reduction of the pyrimidine ring can yield the corresponding dihydro derivative.

    Substitution: Alkyl or aryl groups can be substituted on the pyrimidine nitrogen.

    Common Reagents and Conditions:

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with thiazolidinone structures exhibit notable anticancer activities. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.

Compound Cell Line Inhibition (%)
2-(dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneMOLT-4 (Leukemia)84.19
This compoundSF-295 (CNS Cancer)72.11

These results suggest that modifications to the thiazolidinone structure can enhance cytotoxicity against cancer cells. The mechanisms involved include:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells.
  • Induction of Apoptosis : It triggers programmed cell death through various signaling pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise against various pathogens. Its structural components may enhance its ability to interact with biological targets related to microbial resistance.

Cancer Treatment

Given its potent anticancer activity, this compound is being investigated as a potential candidate for developing new cancer therapies. The thiazolidinone scaffold is known for its diverse pharmacological properties, making it a valuable template for drug design.

Infectious Diseases

The compound's broad-spectrum activity suggests potential applications in treating infections caused by resistant strains of bacteria or fungi. Research is ongoing to explore its efficacy and safety in clinical settings.

Study on Thiazolidinone Derivatives

A comprehensive study highlighted the anticancer effects of thiazolidinone derivatives similar to the compound . The research focused on structure–activity relationships (SAR) to optimize efficacy against specific cancer types .

Synthesis and Characterization

The synthesis of this compound involves several steps that include the formation of key intermediates and final product characterization using advanced techniques such as NMR and mass spectrometry . These methods ensure the purity and structural integrity necessary for biological testing.

Mechanism of Action

    Molecular Targets: Likely targets include kinases, enzymes, or receptors.

    Pathways Involved: Modulation of cell signaling pathways, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Key structural differences among analogous compounds lie in substituent patterns on the pyrido-pyrimidinone core and the thiazolidinone ring. The table below compares the target compound with structurally related derivatives:

Compound Substituents (Position) Thiazolidinone Modifications Molecular Formula <sup>†</sup> Key Structural Attributes Reference
Target compound (2-dipropylamino-9-methyl derivative) Dipropylamino (2), 9-methyl 3-(3-Methoxypropyl), 2-thioxo, Z-configuration C27H33N5O3S2 Enhanced lipophilicity from dipropylamino; methoxypropyl may modulate solubility
2-[(3-Methoxypropyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}... (3-Methoxypropyl)amino (2), 9-methyl 3-(4-Methylbenzyl), 2-thioxo, Z-configuration C30H33N5O3S2 Increased aromatic bulk (4-methylbenzyl) may hinder membrane permeability
2-{[3-(Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(1-phenylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]... [3-(Imidazol-1-yl)propyl]amino (2), 9-methyl 3-(1-Phenylethyl), 2-thioxo, Z-configuration C31H33N7O2S2 Imidazole introduces H-bonding potential; phenylethyl enhances hydrophobic interactions
2-[(Tetrahydrofuran-2-ylmethyl)amino]-9-methyl-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yli... (Tetrahydrofuran-2-ylmethyl)amino (2), 9-methyl 3-(3-Methoxypropyl), 2-thioxo, Z-configuration C28H34N4O4S2 Tetrahydrofuran improves solubility; shared thioxo group may stabilize enzyme interactions

<sup>†</sup>Molecular formulas derived from systematic IUPAC names in referenced evidence.

Biological Activity

The compound 2-(dipropylamino)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of chemical entities with potential therapeutic applications. This article synthesizes existing research on its biological activity, focusing on antibacterial and antifungal properties, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups, including a pyrido-pyrimidine core and thiazolidine moiety. This unique configuration is believed to contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

In vitro assays have shown that the compound outperforms traditional antibiotics like ampicillin and streptomycin. The Minimum Inhibitory Concentration (MIC) values indicate strong activity:

Bacteria MIC (mg/mL) MBC (mg/mL)
Escherichia coli0.004–0.030.008–0.06
Staphylococcus aureus0.0150.03
Bacillus cereus0.0150.03
Enterobacter cloacae0.010.02

The most sensitive bacterium was found to be Enterobacter cloacae, while E. coli exhibited the highest resistance .

Antifungal Activity

The compound also demonstrates promising antifungal activity, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains.

Efficacy Against Fungi

The antifungal activity is summarized in the table below:

Fungi MIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.06

Notably, compound efficacy was superior to many conventional antifungal agents .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship has revealed critical insights into how modifications to the chemical structure influence biological activity.

Key Findings

  • Thiazolidine Moiety : The presence of the thiazolidine ring is crucial for antibacterial and antifungal activities.
  • Substituents : Variations in substituents on the thiazolidine core significantly affect solubility and potency.
  • Pyrido-Pyrimidine Core : Modifications in this region enhance interaction with bacterial and fungal targets .

While the precise mechanisms remain under investigation, initial studies suggest that the compound may disrupt protein-protein interactions critical for bacterial secretion systems, particularly Type III secretion systems in pathogens like Salmonella enterica . This disruption could inhibit bacterial virulence without necessarily affecting growth rates.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Bacterial Infections : A study involving infected mice demonstrated that administration of the compound significantly reduced bacterial load compared to control groups treated with standard antibiotics.
  • Case Study on Fungal Infections : In a model of fungal infection, treatment with this compound resulted in a marked decrease in fungal burden, showcasing its potential as an antifungal agent.

Q & A

Q. Methodology :

  • Synthesize analogs via parallel combinatorial chemistry .
  • Test in standardized assays (e.g., ATPase inhibition for anticancer activity) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Solvent : Dissolve in DMSO (10 mM stock) with desiccants to avoid hydrolysis of the thioxo group .
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation .

Advanced: How to optimize pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to lower logP (measured via shake-flask method) .
  • Plasma Protein Binding : Use equilibrium dialysis to assess binding (%) and adjust dosing regimens .
  • Metabolite Identification : LC-MS/MS profiling of liver microsome incubates to identify major metabolites .

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